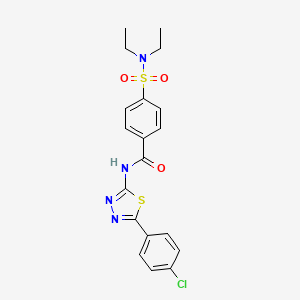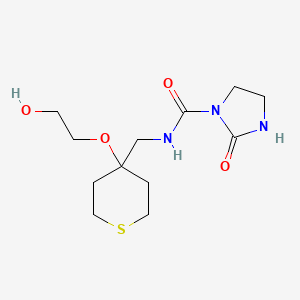
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also includes a benzamide group and a sulfamoyl group. These groups are common in many pharmaceutical drugs due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from 4-chlorobenzoic acid . The exact process would depend on the specific reactions used to introduce the thiadiazole, benzamide, and sulfamoyl groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Research has identified the antimicrobial and antifungal properties of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazol derivatives. These compounds have been shown to be sensitive to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans. This includes compounds such as 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide (Sych et al., 2019).
Antiviral Activity
Derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested for their antiviral properties. Some of these compounds have shown specific activity against the tobacco mosaic virus (Chen et al., 2010).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Compounds within this group have shown promising nematocidal activity against Bursaphelenchus xylophilus, a significant agricultural pest (Liu et al., 2022).
Insecticidal Activity
1,3,4-Thiadiazole derivatives have been explored for their potential insecticidal activity. The synthesis of certain compounds within this group has resulted in higher insecticidal activity against cotton leaf worms, which could have significant implications for pest control in agriculture (Mohamed et al., 2020).
Anticonvulsant Activity
Some derivatives of 1,3,4-thiadiazol, including those linked with benzamide, have been synthesized and evaluated for their anticonvulsant activities. These compounds have been tested using the maximal electroshock method and have shown potent anticonvulsant activity, comparable to standard drugs like phenytoin sodium (Singh et al., 2012).
Anticancer Activity
Compounds within this chemical group have been synthesized and evaluated for their potential anticancer properties. Studies have demonstrated that some of these derivatives exhibit promising anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-3-24(4-2)29(26,27)16-11-7-13(8-12-16)17(25)21-19-23-22-18(28-19)14-5-9-15(20)10-6-14/h5-12H,3-4H2,1-2H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWZLMIVBGMIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2368493.png)

![Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-](/img/structure/B2368495.png)
![9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2368502.png)

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)
![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)
![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)

![N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2368513.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2368514.png)
